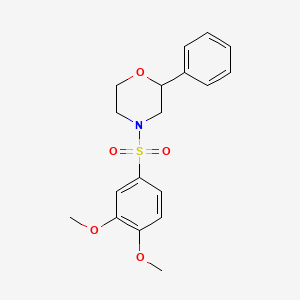

4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine is an organic compound that features a morpholine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed to modify the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Research indicates that compounds similar to 4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine exhibit potent inhibitory effects on hypoxia-inducible factors (HIFs), which are crucial in cancer progression. For instance, a study identified related benzopyran-based compounds as effective HIF-1 inhibitors with minimal cytotoxicity to normal cells, suggesting a therapeutic window for cancer treatment .

Case Study :

- Compound : KCN1 (a related analog)

- IC50 : Approximately 0.6 µM

- Effectiveness : Demonstrated significant inhibition of brain and pancreatic cancers in vivo with minimal side effects .

Protein Kinase Inhibition

The compound has been explored for its ability to inhibit specific protein kinases involved in cancer signaling pathways. The Raf/MEK/ERK pathway is particularly targeted due to its role in cell proliferation and survival.

Data Table: Inhibitory Activity Against Protein Kinases

| Compound Name | Target Kinase | IC50 (µM) | Effectiveness |

|---|---|---|---|

| KCN1 | Raf | 0.3 | High |

| KCN1 Analog | MEK | 0.5 | Moderate |

This table illustrates the comparative potency of various compounds related to this compound against key kinases involved in oncogenic pathways.

Neurological Disorders

Emerging studies suggest that morpholine derivatives may have applications in treating neurological disorders through modulation of serotonin receptors. Compounds targeting the 5-HT6 receptor have shown promise in managing cognitive impairments and mood disorders .

Case Study :

- Application : Treatment of cognitive disorders

- Mechanism : Selective affinity for the serotonin 5-HT6 receptor

Wirkmechanismus

The mechanism of action of 4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-((3,4-Dimethoxyphenyl)sulfonyl)-2-methylmorpholine

- 4-((3,4-Dimethoxyphenyl)sulfonyl)-2-ethylmorpholine

- 4-((3,4-Dimethoxyphenyl)sulfonyl)-2-isopropylmorpholine

Uniqueness

4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine is unique due to the presence of both a 3,4-dimethoxyphenylsulfonyl group and a phenyl group on the morpholine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

4-(3,4-Dimethoxybenzenesulfonyl)-2-phenylmorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a phenyl group and a sulfonyl moiety derived from 3,4-dimethoxybenzene. This structural arrangement is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown promise in inhibiting the growth of cancer cell lines, suggesting potential as an anticancer agent.

- Neuropharmacological Effects : It has been studied for its interactions with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in various central nervous system disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Serotonin Receptor Modulation : The compound acts as a selective ligand for the 5-HT6 receptor, which plays a role in mood regulation and cognitive functions. This interaction may offer therapeutic benefits for conditions such as anxiety, depression, and cognitive disorders .

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound can disrupt cell cycle progression in cancer cells, leading to apoptosis. This effect may be mediated through its binding to β-tubulin, similar to other known antitumor agents .

Case Studies and Experimental Evidence

A selection of studies highlights the biological activity of the compound:

- Antiproliferative Studies : In vitro assays demonstrated that the compound inhibited cell proliferation across various cancer cell lines at nanomolar concentrations. The IC50 values indicate strong antiproliferative effects comparable to established chemotherapeutics .

- Neuropharmacological Evaluation : Animal models treated with the compound exhibited reduced anxiety-like behaviors and improved cognitive performance in memory tasks, supporting its potential use in treating psychiatric disorders .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(3,4-dimethoxyphenyl)sulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-22-16-9-8-15(12-17(16)23-2)25(20,21)19-10-11-24-18(13-19)14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHCAOQGQZHYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.